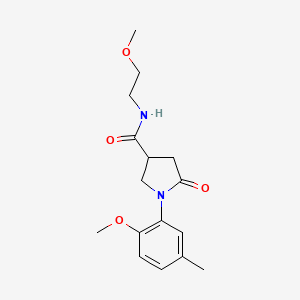
N-(2-methoxyethyl)-1-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
N-(2-methoxyethyl)-1-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as MMMP, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications. MMMP is a derivative of the natural product curcumin, which is found in turmeric. Curcumin has been shown to have anti-inflammatory and anti-cancer properties, and MMMP has been developed as a more potent and bioavailable version of curcumin.
Mecanismo De Acción
N-(2-methoxyethyl)-1-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes and proteins involved in cancer progression, such as NF-kappaB, COX-2, and STAT3. N-(2-methoxyethyl)-1-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide also activates the Nrf2 pathway, which is involved in antioxidant defense and cellular stress response. In Alzheimer's disease, N-(2-methoxyethyl)-1-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce amyloid-beta plaque formation by inhibiting the activity of beta-secretase and gamma-secretase enzymes.
Biochemical and Physiological Effects
N-(2-methoxyethyl)-1-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects in different disease models. In cancer, N-(2-methoxyethyl)-1-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide reduces cell proliferation and induces apoptosis in cancer cells. It also inhibits angiogenesis and metastasis, which are critical steps in cancer progression. In Alzheimer's disease, N-(2-methoxyethyl)-1-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide reduces amyloid-beta plaque formation and improves cognitive function. In inflammatory disorders, N-(2-methoxyethyl)-1-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide reduces inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyethyl)-1-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its high potency, bioavailability, and specificity for cancer cells. It can be easily synthesized in large quantities, and its activity can be easily measured using various assays. However, N-(2-methoxyethyl)-1-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide also has some limitations, such as its poor solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for N-(2-methoxyethyl)-1-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide research. One direction is to optimize its pharmacokinetic properties to improve its bioavailability and tissue distribution. Another direction is to investigate its potential therapeutic applications in other diseases, such as diabetes and cardiovascular diseases. Additionally, more studies are needed to understand the molecular mechanisms underlying its therapeutic effects and to identify potential biomarkers for patient selection and monitoring.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-1-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. In cancer, N-(2-methoxyethyl)-1-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by targeting multiple signaling pathways involved in cancer progression. In Alzheimer's disease, N-(2-methoxyethyl)-1-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce amyloid-beta plaque formation and improve cognitive function in animal models. In inflammatory disorders, N-(2-methoxyethyl)-1-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce inflammation and oxidative stress.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-11-4-5-14(22-3)13(8-11)18-10-12(9-15(18)19)16(20)17-6-7-21-2/h4-5,8,12H,6-7,9-10H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGCZGURDGCJBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide](/img/structure/B4717865.png)
![3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B4717875.png)
![3-methyl-6-phenyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4717883.png)

![1-butyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B4717902.png)


![1-(4-tert-butylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B4717945.png)
![N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4717946.png)
![N'-{3-[(2-chloro-4-fluorobenzyl)oxy]-4-methoxybenzylidene}-2-[(6-methoxy-2-naphthyl)oxy]acetohydrazide](/img/structure/B4717948.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B4717958.png)
![3-[5-({[3-(4-morpholinyl)propyl]amino}methyl)-2-furyl]benzoic acid dihydrochloride](/img/structure/B4717961.png)
![1-(2,6-dichlorobenzyl)-4-[(2,5-difluorophenyl)sulfonyl]piperazine](/img/structure/B4717970.png)
![4-{3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}morpholine](/img/structure/B4717975.png)